wrightiamine A
Description
Wrightiamine A is a pregnane-type steroidal alkaloid first isolated from the leaves of Wrightia javanica, a tropical plant belonging to the Apocynaceae family . Structurally, it is derived from 3β-hydroxy-5α-pregnanedione, with a unique configuration at the C-20 position . Its pharmacological profile distinguishes it from other steroidal alkaloids due to its activity in multidrug-resistant (MDR) cancer models . Wrightiamine B, a structural analog isolated from the same plant, shares similar cytotoxic properties but differs in stereochemical configuration at C-20 .
Properties
Molecular Formula |
C21H34N2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(1R,2S,5S,6S,9R,12S,13S,16S,18S)-6,13-dimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-7-en-16-amine |
InChI |
InChI=1S/C21H34N2/c1-13-17-5-6-19-16-4-3-14-11-15(22)7-9-20(14,2)18(16)8-10-21(17,19)12-23-13/h12-19H,3-11,22H2,1-2H3/t13-,14-,15-,16+,17+,18-,19-,20-,21-/m0/s1 |
InChI Key |
OWJXANQNZAVDIW-XLVUHOLYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N)C)C=N1 |
Canonical SMILES |
CC1C2CCC3C2(CCC4C3CCC5C4(CCC(C5)N)C)C=N1 |
Synonyms |
wrightiamine A |
Origin of Product |
United States |
Comparison with Similar Compounds
The cytotoxic activity of Wrightiamine A is contextualized below alongside structurally or functionally related compounds, focusing on source organisms, structural classes, and biological activities.
Structural and Functional Analogues
Wrightiamine B
- Source : Wrightia javanica .
- Structural Class : Pregnane alkaloid.
- Its structural similarity to this compound suggests overlapping mechanisms of action .
Sarsaligenines A and B
- Source: Not specified in provided evidence (likely Veratrum species, based on context) .
- Structural Class : Steroidal alkaloids.
- Activity: Inhibit proliferation of human leukemia HL60 cells with IC50 values of 2.87 μM (Sarsaligenine A) and 3.61 μM (Sarsaligenine B) .
Veralkamine Derivatives
- Source : Veratrum taliense .
- Structural Class : Steroidal alkaloids (pregnane-type).
- Activity: Veralkamine 3-(β-D-glucopyranoside): Active against SMMC-7721 (hepatoma), MCF-7 (breast cancer), HL60 (leukemia), SW480 (colon cancer), and A549 (lung cancer) cells . 6,7-Epoxyverdine and 3-O-acetylveralkamine: Exhibit broad-spectrum cytotoxicity but lack specificity for MDR phenotypes .
Iloneoside
- Source : Gongronema latifolium .
- Structural Class : Diglycosylated pregnane derivative.
- Activity: Cytotoxic effects are noted, though quantitative data (e.g., IC50) and target cell lines are unspecified in the provided evidence .
Comparative Analysis
The table below summarizes key differences among this compound and related compounds:
Key Findings
Resistance Targeting : this compound uniquely inhibits vincristine-resistant P388 cells, a critical advantage over compounds like Sarsaligenines and Veralkamine derivatives, which lack MDR-specific activity .
Source Diversity : While Wrightiamines are plant-derived, other cytotoxic steroidal alkaloids originate from diverse sources, including Veratrum species and marine organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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